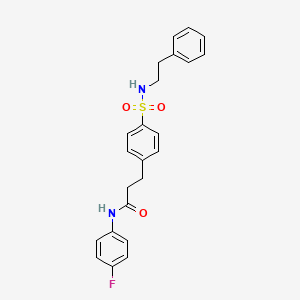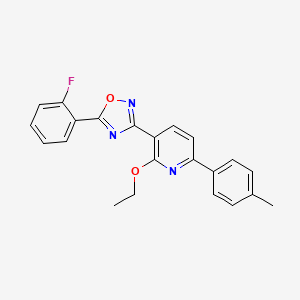
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide, also known as HM-3, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. HM-3 is a small molecule that has been synthesized and studied for its potential use as an anti-inflammatory and anti-cancer agent.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer growth. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory molecules, and to inhibit the activity of certain signaling pathways that are involved in cancer growth.
Biochemical and Physiological Effects:
Studies have shown that N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide has a number of biochemical and physiological effects. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells in vitro and in animal models. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
The advantages of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide in lab experiments include its well-defined chemical structure, its high purity, and its potential therapeutic properties. However, the limitations of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide in lab experiments include its limited solubility in water and its potential toxicity at high doses.
Future Directions
There are a number of future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide. One area of research is the development of new drugs based on the structure of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide that have improved solubility and lower toxicity. Another area of research is the investigation of the mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide and its potential use in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, research is needed to determine the optimal dose and dosing schedule for N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide in order to maximize its therapeutic potential.
Synthesis Methods
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide involves several steps, including the reaction of 2-hydroxy-6-methoxyquinoline with formaldehyde and sodium borohydride to form the intermediate compound, followed by the reaction of the intermediate with o-tolylacetic acid and triethylamine to form the final product. The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide has been optimized to produce high yields and purity.
Scientific Research Applications
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide has anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
properties
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-18-8-6-7-11-24(18)28(25(29)17-32-21-9-4-3-5-10-21)16-20-14-19-15-22(31-2)12-13-23(19)27-26(20)30/h3-15H,16-17H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEHKIDWLXDPOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

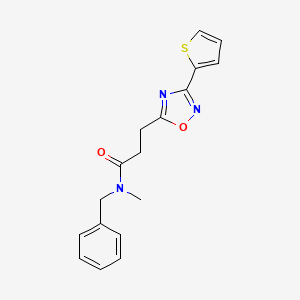
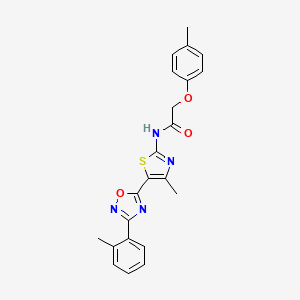
![4-[5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7709441.png)


![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7709462.png)
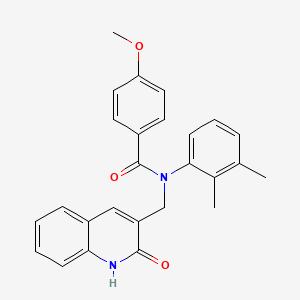
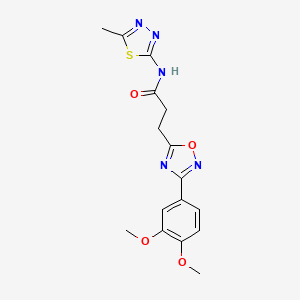
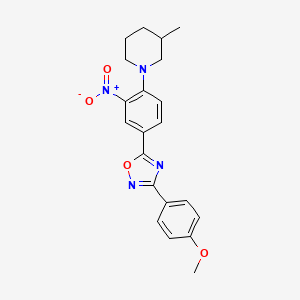
![N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7709481.png)
![3,4-dimethoxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B7709488.png)

